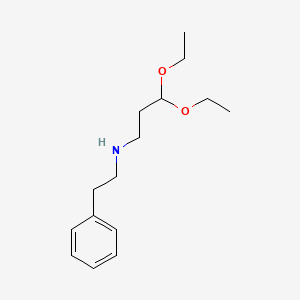

3,3-Diethoxy-N-phenethyl-propan-1-amine

Description

3,3-Diethoxy-N-phenethyl-propan-1-amine is a tertiary amine characterized by a propan-1-amine backbone substituted with two ethoxy groups at the 3-position and a phenethyl group attached to the nitrogen atom. Ethoxy groups are electron-donating substituents that enhance solubility in polar solvents compared to alkyl or aryl counterparts, while the phenethyl moiety may contribute to aromatic interactions in biological or catalytic systems .

Properties

Molecular Formula |

C15H25NO2 |

|---|---|

Molecular Weight |

251.36 g/mol |

IUPAC Name |

3,3-diethoxy-N-(2-phenylethyl)propan-1-amine |

InChI |

InChI=1S/C15H25NO2/c1-3-17-15(18-4-2)11-13-16-12-10-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3 |

InChI Key |

APIBWLHSTXZZHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCNCCC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 3,3-Diethoxy-N-phenethyl-propan-1-amine and related compounds:

Key Observations:

- Substituent Effects : Ethoxy/methoxy groups enhance polarity and solubility compared to chloro or alkyl substituents. For example, 3,3-dimethoxypropan-1-amine is a liquid, while 3-chloro analogs are typically reactive solids .

- Aromatic Interactions : Compounds with naphthyloxy or thienyl groups (e.g., N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine) exhibit planar aromatic systems, which are critical in pharmaceutical intermediates like Duloxetine .

- Chain Length and Functionality : Long alkoxy chains (e.g., octadecyloxy in N,N-Diethyl-3-(octadecyloxy)propan-1-amine) impart surfactant-like properties, whereas phenethyl groups may facilitate binding to aromatic receptors .

Preparation Methods

Synthesis of 3,3-Diethoxy-1-propanol

The diethoxypropyl backbone is synthesized via aldol condensation of malonaldehyde and ethanol using a solid acid catalyst (e.g., hydrated Fe₂(SO₄)₃ or CuSO₄) in toluene. Key parameters include:

Conversion to 3,3-Diethoxypropyl Halides

The alcohol is halogenated using thionyl chloride (SOCl₂) or hydrobromic acid (HBr) under anhydrous conditions:

Alkylation of Phenethylamine

The halide reacts with phenethylamine in a nucleophilic substitution:

-

Conditions : Anhydrous THF or DMF, K₂CO₃ as base, 60–80°C for 12–24 hours.

-

Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate).

Table 1: Alkylation Method Optimization

Reductive Amination of 3,3-Diethoxypropanal

Oxidation of 3,3-Diethoxy-1-propanol

The alcohol is oxidized to 3,3-diethoxypropanal using pyridinium chlorochromate (PCC) in dichloromethane:

Reductive Coupling with Phenethylamine

The aldehyde undergoes reductive amination with phenethylamine:

Table 2: Reductive Amination Variables

| Reducing Agent | Selectivity | Yield (%) |

|---|---|---|

| NaBH₃CN | High for secondary amines | 68 |

| NaBH(OAc)₃ | Improved solubility | 72 |

Epoxide Ring-Opening with Phenethylamine

Synthesis of 3,3-Diethoxypropene Oxide

The epoxide is prepared via epoxidation of 3,3-diethoxypropene using m-CPBA:

Amine-Mediated Epoxide Opening

Phenethylamine attacks the less hindered carbon of the epoxide:

Table 3: Epoxide Reaction Optimization

| Parameter | Effect on Yield |

|---|---|

| Temperature < 10°C | Minimizes side reactions |

| Ethanol as Solvent | Enhances nucleophilicity |

Catalytic Hydroamination of Alkenes

Transition-metal catalysts enable direct C–N bond formation between 3,3-diethoxypropene and phenethylamine:

Comparative Analysis of Methods

Table 4: Method Efficiency and Limitations

| Method | Yield (%) | Advantages | Challenges |

|---|---|---|---|

| Alkylation | 60–75 | Scalable, simple reagents | Over-alkylation risk |

| Reductive Amination | 65–70 | Mild conditions | Aldehyde stability |

| Epoxide Opening | 50–60 | Stereoselectivity | Epoxide synthesis complexity |

| Hydroamination | 40–50 | Atom-economic | Catalyst cost |

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H, CH₂CH₃), 3.55 (q, 4H, OCH₂) | |

| HPLC-MS | [M+H]⁺ = 294.2, tᵣ = 8.2 min |

Q. Table 2. Computational Binding Affinities

| Target | ΔG (kcal/mol) | Ki (nM) | Method |

|---|---|---|---|

| 5-HT₂A Receptor | -9.2 | 120 ± 15 | AutoDock Vina |

| MAO-B | -7.8 | 850 ± 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.